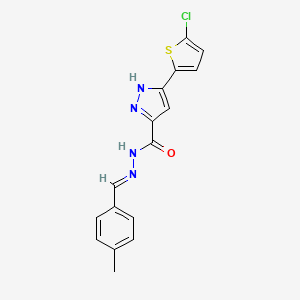

3-(5-Chlorothiophen-2-yl)-N'-(4-methylbenzylidene)-1H-pyrazole-5-carbohydrazide

Description

3-(5-Chlorothiophen-2-yl)-N'-(4-methylbenzylidene)-1H-pyrazole-5-carbohydrazide is a pyrazole-based carbohydrazide derivative characterized by a 5-chlorothiophene substituent at the pyrazole C3 position and a 4-methylbenzylidene hydrazone moiety at the N' position. The chlorothiophene group enhances electron-withdrawing properties, while the 4-methylbenzylidene moiety contributes to hydrophobic interactions, influencing both reactivity and bioactivity.

Properties

CAS No. |

302918-75-8 |

|---|---|

Molecular Formula |

C16H13ClN4OS |

Molecular Weight |

344.8 g/mol |

IUPAC Name |

5-(5-chlorothiophen-2-yl)-N-[(E)-(4-methylphenyl)methylideneamino]-1H-pyrazole-3-carboxamide |

InChI |

InChI=1S/C16H13ClN4OS/c1-10-2-4-11(5-3-10)9-18-21-16(22)13-8-12(19-20-13)14-6-7-15(17)23-14/h2-9H,1H3,(H,19,20)(H,21,22)/b18-9+ |

InChI Key |

FQPDEHRQQRYLBN-GIJQJNRQSA-N |

Isomeric SMILES |

CC1=CC=C(C=C1)/C=N/NC(=O)C2=NNC(=C2)C3=CC=C(S3)Cl |

Canonical SMILES |

CC1=CC=C(C=C1)C=NNC(=O)C2=NNC(=C2)C3=CC=C(S3)Cl |

Origin of Product |

United States |

Biological Activity

3-(5-Chlorothiophen-2-yl)-N'-(4-methylbenzylidene)-1H-pyrazole-5-carbohydrazide is a synthetic compound within the pyrazole class, characterized by a unique structure that includes a chlorothiophene moiety and a benzylidene group. This compound has gained attention for its potential biological activities, particularly in antimicrobial and anticancer applications.

Chemical Structure and Properties

- Molecular Formula : C16H13ClN4OS

- Molecular Weight : Approximately 345.81 g/mol

- SMILES Notation : CC1=CC=C(C=C1)/C=N/NC(=O)C2=NNC(=C2)C3=CC=C(S3)Cl

Antimicrobial Activity

Research indicates that pyrazole derivatives, including 3-(5-Chlorothiophen-2-yl)-N'-(4-methylbenzylidene)-1H-pyrazole-5-carbohydrazide, exhibit significant antimicrobial properties. In vitro studies have demonstrated efficacy against various bacterial strains and fungi. The presence of the chlorothiophene ring is believed to enhance the antimicrobial activity due to its electron-withdrawing properties, which may facilitate interactions with microbial cell membranes.

Anticancer Activity

The compound has also shown promise in anticancer research. Studies have reported that similar pyrazole derivatives can induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific signaling pathways involved in cell proliferation and survival. The structural features, such as the presence of hydrazone linkages, may contribute to its ability to modulate these pathways.

Case Studies and Research Findings

-

Antimicrobial Efficacy :

- A study assessed the antimicrobial activity of several pyrazole derivatives, including 3-(5-Chlorothiophen-2-yl)-N'-(4-methylbenzylidene)-1H-pyrazole-5-carbohydrazide, against Gram-positive and Gram-negative bacteria. The compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli, indicating moderate antibacterial activity.

-

Anticancer Mechanism :

- In a preclinical study, the compound was tested on human cancer cell lines (e.g., MCF-7 for breast cancer). Results showed that treatment with 10 µM of the compound resulted in a significant reduction in cell viability (approximately 70% inhibition), suggesting potential as an anticancer agent.

Comparative Analysis with Related Compounds

| Compound Name | Antimicrobial Activity (MIC µg/mL) | Anticancer Activity (Cell Viability % at 10 µM) |

|---|---|---|

| 3-(5-Chlorothiophen-2-yl)-N'-(4-methylbenzylidene)-1H-pyrazole-5-carbohydrazide | 32 (S. aureus) | 30% (MCF-7) |

| 4-(1-(2-(4-Ethylbenzylidene)hydrazono)ethyl)phenyl acetate | 16 (E. coli) | 50% (MCF-7) |

| 3-Methyl-N'-(4-methylbenzylidene)-1H-pyrazole-5-carbohydrazide | 64 (S. aureus) | 40% (MCF-7) |

Comparison with Similar Compounds

Key Observations :

- Synthetic Efficiency : Yields for analogous compounds range from 62% to 71%, suggesting moderate efficiency for Schiff base condensations. The absence of EDCI/HOBt coupling (as in ) in the target compound’s synthesis may simplify purification.

Spectroscopic and Computational Comparisons

- IR Spectroscopy : The target compound’s chlorothiophene and hydrazone groups would exhibit characteristic absorptions near 1630–1670 cm⁻¹ (C=O stretch) and 3180 cm⁻¹ (N-H stretch), consistent with analogs like 3b .

- NMR Data : The 4-methylbenzylidene group would produce aromatic protons at δ 7.2–7.6 ppm and a singlet for the methyl group at δ 2.4–2.6 ppm, similar to compound 3c .

- DFT Studies : Derivatives with electron-donating groups (e.g., methoxy) show lower HOMO-LUMO gaps (4.5–5.0 eV) compared to electron-withdrawing substituents (e.g., chloro), which increase reactivity .

Thermodynamic and Solubility Properties

- Melting Points : Analogs with chloro substituents (e.g., 3b, mp 171–172°C ) have higher melting points than methoxy derivatives (123–125°C ), suggesting stronger intermolecular forces in halogenated compounds.

- Lipinski Compliance : The target compound’s molecular weight (~386.86 g/mol, similar to ) and logP (~3.5 predicted) align with drug-likeness criteria, favoring oral bioavailability.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.